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molecular formula C9H14N2 B1211566 N-Benzylethylenediamine CAS No. 4152-09-4

N-Benzylethylenediamine

Cat. No. B1211566
M. Wt: 150.22 g/mol
InChI Key: ACYBVNYNIZTUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06080785

Procedure details

60.0 g (998 mmol) of 1,4-diazabutane is dissolved in 750 ml of absolute methanol and cooled to 0° C. At this temperature, the drop-by-drop addition of 20.0 g (188 mmol) of benzaldehyde, dissolved in 100 ml of absolute methanol, is carried out. After a reaction time of 2 hours at 0° C., the addition in portions of a total of 7.13 g (188 mmol) of sodium borohydride is carried out. After 12 hours at 25° C., the reaction solution is suctioned off on diatomaceous earth, and the solvent is drawn off in a vacuum. The remaining oily residue is taken up in 500 ml of dichloromethane and washed three times with 100 ml of water in each case. After the organic phase is dried on sodium sulfate, the solvent is drawn off in a vacuum. The oily residue that is thus obtained is chromatographed on silica gel (eluant: methanol/aqueous ammonia solution 20:1).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
7.13 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH2:4].[CH:5](=O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[BH4-].[Na+]>CO.ClCCl>[CH2:5]([NH:1][CH2:2][CH2:3][NH2:4])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
NCCN
Name
Quantity
750 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
7.13 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed three times with 100 ml of water in each case
CUSTOM
Type
CUSTOM
Details
After the organic phase is dried on sodium sulfate
CUSTOM
Type
CUSTOM
Details
The oily residue that is thus obtained
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica gel (eluant: methanol/aqueous ammonia solution 20:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C(C1=CC=CC=C1)NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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